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molecular formula C11H10F3N3O2 B8488274 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

Cat. No. B8488274
M. Wt: 273.21 g/mol
InChI Key: QOBXQIQOGCQMTH-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 6-methylquinoxalin-2-amine 2,2,2-trifluoroacetate (546 mg, 2 mmol), triethylamine (243 mg, 2.400 mmol), and 1,1′-thiocarbonyldipyridin-2(1H)-one (557 mg, 2.40 mmol) was stirred in 5 mL DCM for 4 h. The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min to afford 2-isothiocyanato-6-methylquinoxaline (153 mg, 0.760 mmol, 38% yield).
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[C:14]([NH2:19])[CH:13]=[N:12]2.C(N(CC)CC)C.[C:27](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:28]>C(Cl)Cl>[N:19]([C:14]1[CH:13]=[N:12][C:11]2[C:16](=[CH:17][CH:18]=[C:9]([CH3:8])[CH:10]=2)[N:15]=1)=[C:27]=[S:28] |f:0.1|

Inputs

Step One
Name
Quantity
546 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.CC=1C=C2N=CC(=NC2=CC1)N
Name
Quantity
243 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
557 mg
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min
Duration
25 min

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=NC2=CC=C(C=C2N=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.76 mmol
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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